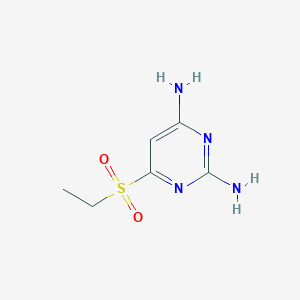

6-(Ethanesulfonyl)pyrimidine-2,4-diamine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in numerous biological processes. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological relevance has made the pyrimidine framework a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. Consequently, pyrimidine derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases. mdpi.comekb.eg

The synthetic accessibility and structural versatility of the pyrimidine ring allow for the creation of large libraries of compounds with diverse pharmacological activities. mdpi.com This has led to the development of numerous U.S. Food and Drug Administration (FDA)-approved drugs that feature a pyrimidine core. These drugs are utilized in the treatment of cancers, as well as bacterial, fungal, and viral infections. mdpi.comnih.gov The broad spectrum of biological activities exhibited by pyrimidine-containing compounds underscores their importance in modern drug discovery. mdpi.comekb.eg For instance, pyrimidine-fused bicyclic heterocycles are noted for their anticancer and antiviral properties, with dozens of such compounds approved for clinical use. nih.gov

Overview of 2,4-Diaminopyrimidine (B92962) Analogs and their Pharmacological Relevance

Within the vast landscape of pyrimidine derivatives, the 2,4-diaminopyrimidine moiety is a particularly significant pharmacophore. This structural motif is a key feature in a variety of biologically active molecules. One of the most well-established roles for 2,4-diaminopyrimidine analogs is as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids. This inhibitory activity is the basis for the antibacterial action of drugs like trimethoprim (B1683648) and the antimalarial effects of pyrimethamine (B1678524). mdpi.comacs.org

Beyond their antimicrobial properties, 2,4-diaminopyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them important targets for therapeutic intervention. For example, certain 2,4-diaminopyrimidine compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK7, which are involved in cell cycle control and transcription. nih.gov Additionally, these compounds have shown promise as antitumor agents by targeting other pathways, such as inducing cell cycle arrest and apoptosis in cancer cells. rsc.orgnih.gov The versatility of the 2,4-diaminopyrimidine scaffold allows for the fine-tuning of its biological activity through chemical modification, leading to the development of selective and potent therapeutic agents. rsc.orgnih.gov

Contextualizing 6-(Ethanesulfonyl)pyrimidine-2,4-diamine within the Pyrimidine Chemical Space

While specific research on "this compound" is not extensively documented in publicly available literature, its chemical structure places it within a class of compounds with significant therapeutic potential. The core of the molecule is the 2,4-diaminopyrimidine group, which, as discussed, is a well-established pharmacophore. The distinguishing feature of this particular compound is the ethansulfonyl group (-SO2CH2CH3) at the 6-position of the pyrimidine ring.

The introduction of a sulfonyl group can significantly influence the physicochemical and pharmacological properties of a molecule. Sulfonyl groups are known to be strong electron-withdrawing groups and can participate in hydrogen bonding, which can enhance binding affinity to biological targets. acs.orgresearchgate.net In the context of kinase inhibitors, sulfonyl groups have been shown to be crucial for binding to the target enzyme. nih.gov For instance, studies on 2,4-diaminopyrimidine derivatives as CDK7 inhibitors have highlighted the importance of a sulfonyl group at the ortho position of an aniline (B41778) moiety for potent activity. nih.gov

Furthermore, the substitution pattern on the pyrimidine ring is critical for determining the biological activity. While many 2,4-diaminopyrimidine drugs have substituents at the 5-position, modifications at the 6-position have also been explored. For example, 6-substituted pyrimidine derivatives have been investigated for their antiviral activities. nih.gov The presence of the ethansulfonyl group at the 6-position of the 2,4-diaminopyrimidine scaffold suggests that "this compound" could be a novel compound with potential applications in areas such as oncology or infectious diseases, warranting further investigation into its synthesis and biological evaluation.

Structure

3D Structure

Properties

CAS No. |

111783-08-5 |

|---|---|

Molecular Formula |

C6H10N4O2S |

Molecular Weight |

202.24 g/mol |

IUPAC Name |

6-ethylsulfonylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H10N4O2S/c1-2-13(11,12)5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) |

InChI Key |

HJUMCXOXGRGLFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=NC(=C1)N)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies for Pyrimidine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in a molecule.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. For 6-(Ethanesulfonyl)pyrimidine-2,4-diamine, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectral data provides key insights into the proton environments of the molecule.

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Inferred Structural Fragment |

| Pyrimidine-H | 7.95 | singlet | The lone proton on the pyrimidine (B1678525) ring, indicating substitution at other positions. |

| Amino (-NH₂) | 7.20 | broad singlet | Protons of the amino group at the 4-position of the pyrimidine ring. |

| Amino (-NH₂) | 6.55 | broad singlet | Protons of the amino group at the 2-position of the pyrimidine ring. |

| Methylene (-CH₂-) | 3.40 | quartet | The two protons of the ethyl group adjacent to the sulfonyl group and a methyl group. |

| Methyl (-CH₃) | 1.15 | triplet | The three protons of the ethyl group. |

This data is based on the experimental findings reported in patent literature for this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy.

For this compound, mass spectrometry is used to confirm the expected molecular weight. The technique can also be employed to analyze the fragmentation patterns, which can help to confirm the presence of the pyrimidine core and the ethylsulfonyl substituent.

| Technique | Observed m/z | Inferred Ion |

| Mass Spectrometry (MS) | 217.0 | [M+H]⁺ |

This data confirms the successful synthesis of the target compound with a molecular weight of 216.25 g/mol , as the observed mass corresponds to the protonated molecule.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For pyrimidine derivatives, IR spectroscopy can confirm the presence of key functional groups such as amino (-NH₂) groups, C=N and C=C bonds within the aromatic ring, and sulfonyl (S=O) groups. For instance, the N-H stretching vibrations of the amino groups typically appear as sharp to broad bands in the region of 3100-3500 cm⁻¹. The stretching of the C=N and C=C bonds of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. The characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group are typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

In the study of pyrimidine derivatives, X-ray crystallography provides invaluable information about the planarity of the pyrimidine ring, the conformation of substituents, and the hydrogen bonding networks in the solid state. For this compound, a crystallographic study would reveal the precise geometry of the ethylsulfonyl group relative to the pyrimidine ring and the hydrogen bonding interactions involving the amino groups and the sulfonyl oxygen atoms. Such information is crucial for understanding the molecule's shape and how it might interact with biological targets.

However, a search of the published scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, while the technique is highly applicable, specific crystallographic data for this compound is not currently available.

Structure Activity Relationship Sar Studies of 6 Ethanesulfonyl Pyrimidine 2,4 Diamine and Its Analogs

Elucidation of Essential Pharmacophoric Features for Biological Activitynih.govnih.gov

The biological activity of 6-(ethanesulfonyl)pyrimidine-2,4-diamine and related analogs is intrinsically linked to a core set of pharmacophoric features. The 2,4-diaminopyrimidine (B92962) scaffold itself is a crucial element, serving as a bioisostere for purine (B94841) scaffolds in many biological systems. mdpi.com This core structure provides a key arrangement of hydrogen bond donors and acceptors that are essential for molecular recognition and binding to target proteins, such as kinases and dihydrofolate reductases (DHFRs). nih.govnih.gov

Key pharmacophoric features identified through various studies include:

Hydrogen Bond Donors: The amino groups at the C2 and C4 positions of the pyrimidine (B1678525) ring are critical hydrogen bond donors. These groups often interact with specific amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in the active site of target enzymes.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring (at positions 1 and 3) act as hydrogen bond acceptors, further anchoring the molecule within the binding pocket.

Aromatic/Hydrophobic Region: The pyrimidine ring provides a central aromatic and hydrophobic core.

Substituent Vector: The substituent at the C6 position, such as the ethanesulfonyl group, occupies a specific vector space that can be tailored to enhance interactions with the target, improve selectivity, or modify physicochemical properties.

A refined pharmacophore model for similar 2,4-diaminopyrimidine-based compounds targeting Casein Kinase 1 epsilon (CK1ε) highlights the importance of these features. The model typically includes aromatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features, emphasizing the precise spatial arrangement required for effective binding. nih.gov The 2,4-diaminopyrimidine core consistently aligns with these essential pharmacophoric points, suggesting its foundational role in the design of new inhibitors. nih.gov

Influence of Substituent Modifications on Biological Potency and Selectivitynih.govnih.govnih.gov

Modifications to the substituents on the 2,4-diaminopyrimidine core have a profound impact on both the potency and selectivity of the compounds. Structure-activity relationship studies have systematically explored how changes at various positions on the pyrimidine ring and its appendages alter biological activity.

For instance, in the development of anticancer agents targeting GTSE1, a series of pyrimidine-2,4-diamine analogues were synthesized and evaluated. nih.gov The research demonstrated that the nature of the substituent at the C6 position and modifications to the amino groups can dramatically influence antiproliferative activity. nih.gov Similarly, studies on 2,4-diamino-5-adamantylpyrimidine derivatives showed that altering the alkyl group at the C6 position (from methyl to ethyl) affected antitumor activity and toxicity profiles. nih.gov

In the context of DHFR inhibitors, modifications to the C6 substituent on a related pyrido[2,3-d]pyrimidine (B1209978) core were shown to be a key determinant of potency and selectivity against enzymes from different species. nih.gov For example, introducing bulky or electron-donating/withdrawing groups can exploit subtle differences in the active sites of target enzymes versus off-target proteins or host enzymes.

The table below summarizes the observed effects of various substituent modifications on the biological activity of pyrimidine-2,4-diamine analogs.

| Position of Substitution | Type of Modification | Observed Effect on Potency/Selectivity | Example Analog Class |

|---|---|---|---|

| C6 | Alkyl groups (e.g., methyl, ethyl) | Modulates antitumor activity and toxicity profiles. nih.gov | 2,4-diamino-5-(1-adamantyl)pyrimidines nih.gov |

| C6 (on related core) | Benzylamino groups with varied phenyl substitutions (e.g., trimethoxy, dimethoxy) | Significantly alters inhibitory potency and selectivity against different species' DHFR enzymes. nih.gov | 2,4-diaminopyrido[2,3-d]pyrimidines nih.gov |

| N9 (on related core) | Methylation | Significantly increases DHFR inhibitory potency. nih.gov | 2,4-diaminopyrido[2,3-d]pyrimidines nih.gov |

| General Scaffold | Introduction of various side chains | Affects anticancer efficacy against different cell lines by influencing interactions with the target protein (GTSE1). nih.gov | Pyrimidine-2,4-diamine analogues nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its analogs helps to identify the low-energy, biologically relevant shapes, or "bioactive conformations," that the molecule adopts when it binds to its target.

For example, studies on other substituted pyrimidine systems have shown that the molecule can adopt different conformations depending on the steric and electronic nature of its substituents. In some bioactive pyrazolo[3,4-d]pyrimidine derivatives, two distinct conformational polymorphs were identified, highlighting that molecular packing and intermolecular interactions can favor different shapes. mdpi.com The dihedral angles between the core ring system and its substituents are key parameters in defining these conformations. mdpi.com The bioactive conformation is the specific spatial arrangement that allows for optimal interactions—such as hydrogen bonding and hydrophobic contacts—with the target protein, leading to the desired biological effect. Identifying this conformation is a primary goal of drug design, as it allows for the creation of more rigid analogs that are "pre-organized" for binding, potentially increasing potency and selectivity.

Biological Evaluation and Mechanistic Investigations in Vitro and Preclinical Models

Evaluation in Anticancer Research Models

Comprehensive searches of scientific databases and academic journals did not yield any studies that have evaluated 6-(Ethanesulfonyl)pyrimidine-2,4-diamine in anticancer research models. The following subsections detail the absence of specific findings.

There is no publicly available data on the in vitro inhibitory effects of this compound on the proliferation and viability of cancer cell lines. Studies that would typically provide IC50 values or other measures of cytotoxic or cytostatic activity against various cancer cell lines have not been published for this specific compound.

No research has been published detailing the mechanisms by which this compound may modulate the cell cycle or induce a DNA damage response in cancer cells. Investigations into its effects on cell cycle checkpoints (e.g., G1/S or G2/M arrest), apoptosis, or the activation of DNA damage sensors and repair pathways have not been reported.

Specific biochemical assays to determine the inhibitory profile of this compound against key enzymatic targets in cancer have not been described in the available literature.

While 2,4-diaminopyrimidine (B92962) is a core scaffold found in many known DHFR inhibitors, there are no published studies that specifically measure the inhibitory activity (e.g., K_i_ or IC50 values) of this compound against the dihydrofolate reductase enzyme.

There is no available data from kinase screening panels or individual enzymatic assays that define the inhibitory profile of this compound against the specified kinases (GTSE1, VPS34, JAK1-JH2, CDK9, EGFR/HER2, KSP) or any other kinases.

No studies have been published that assess the ability of this compound to inhibit topoisomerase II. Assays that would characterize it as a topoisomerase poison or a catalytic inhibitor have not been reported.

Investigation of Specific Biochemical Targets and Associated Pathways

DNA Alkylation and Groove Binding Mechanisms

While specific studies on the DNA alkylation potential of this compound are not extensively documented in publicly available literature, the chemical structure, particularly the heterocyclic diamidine-like core, suggests a potential for non-covalent interactions with DNA. Compounds with similar structural motifs, such as dicationic diamidines, are known to bind to the minor groove of DNA. nih.govnih.gov This binding is often directed towards AT-rich sequences. nih.gov

The interaction is primarily driven by hydrophobic forces, leading to the displacement of water molecules from the minor groove, which results in a favorable increase in entropy. esr.ie Once positioned, the stability of the complex is maintained by van der Waals forces and hydrogen bonding between the compound and the edges of the DNA base pairs within the groove. esr.iebeilstein-journals.org The crescent shape of many minor groove binders allows them to fit snugly within the contour of the DNA helix. beilstein-journals.org For heterocyclic dications, this binding can be exceptionally strong and sequence-specific. nih.govnih.gov While these principles are established for related compounds, experimental verification of the specific binding mode and sequence preference for this compound is required.

Effects on Cellular Adhesion, Migration, and Invasion (In Vitro Assays)

The influence of this compound on cellular adhesion, migration, and invasion is an area of active investigation, largely informed by studies on analogous pyrimidine-2,4-diamine derivatives. Research on certain analogues has demonstrated significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov For instance, a series of hybrid compounds combining 2,4-diaminopyrimidine and arylthiazole scaffolds not only showed anti-proliferative properties but also excellent inhibitory activity against the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov The underlying mechanism for these effects in some analogues has been linked to the suppression of specific protein transcription and expression, such as GTSE1, which is involved in cell cycle progression and migration. nih.gov These findings suggest that the 2,4-diaminopyrimidine scaffold may serve as a valuable pharmacophore for the development of agents that can modulate cancer cell motility. However, direct experimental data confirming such activities for this compound specifically are not yet available.

Assessment of Antiparasitic Activities

In Vitro Efficacy against Protozoan Pathogens (e.g., Plasmodium falciparum, Trypanosoma gondii, Leishmania infantum, Trypanosoma brucei, Pneumocystis carinii, Trichomonas vaginalis)

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the development of antiparasitic agents, primarily due to its ability to mimic the pteridine (B1203161) ring of folic acid.

Plasmodium falciparum: Derivatives of 2,4-diaminopyrimidine are known to possess antiplasmodial activity. nih.gov Their mechanism is often linked to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway of the malaria parasite. patsnap.com The development of resistance to existing antimalarials necessitates the discovery of new compounds, and Plasmodium protein kinases have emerged as promising targets. nih.gov Certain 2,4-dianilinopyrimidines have been identified as nanomolar inhibitors of multiple P. falciparum kinases, demonstrating potent antiplasmodial activity in blood-stage assays. nih.gov

Pneumocystis carinii: Dicationic 2,4-diarylpyrimidines have shown significant activity against Pneumocystis carinii pneumonia (PCP) in immunosuppressed rat models. nih.govnih.gov These compounds, which are strong DNA binding agents, proved to be more active and less toxic than the standard treatment, pentamidine, at similar dosages. nih.govnih.gov

Trichomonas vaginalis: This protozoan parasite, responsible for trichomoniasis, is dependent on salvaging pyrimidines from its host, as it cannot synthesize the pyrimidine (B1678525) ring de novo. nih.gov This metabolic vulnerability makes the pyrimidine salvage pathway an attractive target. Synthetic lipophilic diamine derivatives have been tested for their in vitro activity against T. vaginalis, showing inhibition of parasite growth. nih.gov The efficacy of these compounds is thought to be related to their ability to interact with and disrupt cell membranes or interfere with polyamine transport. researchgate.net

While the 2,4-diaminopyrimidine core is central to many active compounds, specific in vitro efficacy data for this compound against the full panel of listed protozoan pathogens is not comprehensively reported in the literature.

Inhibition of Parasitic Enzymes (e.g., Pteridine Reductase 1 (PTR1), Dihydrofolate Reductase)

The primary mechanism of action for many antiparasitic 2,4-diaminopyrimidines is the inhibition of key enzymes in the folate biosynthesis pathway.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and amino acids. patsnap.com The 2,4-diaminopyrimidine motif is a hallmark of non-classical DHFR inhibitors, which act as structural analogues of the substrate. wikipedia.orgresearchgate.net Compounds like pyrimethamine (B1678524) are potent antiparasitic DHFR inhibitors used in the treatment of malaria and toxoplasmosis. patsnap.com The selectivity of these inhibitors for parasitic DHFR over the human ortholog is a key determinant of their therapeutic index.

Pteridine Reductase 1 (PTR1): This enzyme, found in trypanosomatids like Leishmania and Trypanosoma, provides a bypass mechanism for DHFR inhibition by reducing pterins and folates. nih.gov This makes dual inhibition of both DHFR and PTR1 a compelling strategy to overcome potential drug resistance. nih.gov The 2,4-diaminopyrimidine moiety has been incorporated into inhibitors designed to target PTR1. nih.gov However, achieving selectivity for the parasitic enzyme over human DHFR remains a significant challenge due to structural similarities in the binding sites. nih.govnih.gov

The sulfone group in this compound may offer opportunities for novel interactions within the active sites of these enzymes, potentially influencing its potency and selectivity profile.

Anthelmintic Efficacy in Non-Human Model Systems

Currently, there is a lack of specific data in the available scientific literature regarding the anthelmintic efficacy of this compound in non-human model systems. Research on pyrimidine derivatives has historically focused more on their anticancer, antimicrobial, and antiprotozoal activities.

Investigation of Antimicrobial/Antibacterial Potentials

The 2,4-diaminopyrimidine structure is a core component of the antibacterial drug trimethoprim (B1683648), which functions by inhibiting bacterial dihydrofolate reductase (DHFR). nih.gov This has spurred investigation into other 2,4-diaminopyrimidine derivatives as potential antibacterial agents.

Studies have evaluated (±)-6-alkyl-2,4-diaminopyrimidine-based inhibitors against bacterial DHFR from organisms such as Bacillus anthracis and Staphylococcus aureus. nih.govnih.gov These compounds have demonstrated minimum inhibitory concentration (MIC) values in the 0.125–8 μg/mL range against both bacteria. nih.govnih.gov Furthermore, derivatives like 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial activity of various pyrimidine derivatives has been confirmed against a spectrum of Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. mdpi.comnih.govresearchgate.net The specific activity of this compound against a broad range of bacterial species has yet to be fully characterized.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pentamidine |

| Pyrimethamine |

| Trimethoprim |

In Vitro Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative, MRSA, VREs)

Data regarding the specific in vitro antibacterial activity of this compound against a broad panel of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs), are not extensively available in the public domain.

While the broader class of pyrimidine derivatives has been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) values and spectrum of activity for this compound remain to be characterized. Research into 2,4-diamino-5-benzylpyrimidines has shown high in vitro activity against certain anaerobic organisms. Another study on a pleuromutilin (B8085454) derivative containing a 4,6-diaminopyrimidine (B116622) moiety demonstrated activity against MRSA. However, this does not provide direct data for the compound .

Interactive Data Table: In Vitro Antibacterial Activity of Representative Pyrimidine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) |

| 2,4-Diamino-5-benzylpyrimidines | Anaerobic bacteria | High in vitro activity |

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin | MRSA | Potent activity |

Note: This table presents data for structurally related compounds to provide context on the potential of the pyrimidine scaffold. Specific data for this compound is not available.

Molecular Mechanisms of Action: FtsZ Inhibition and GTPase Activity Modulation

The specific molecular mechanisms of action for this compound, particularly concerning the inhibition of the bacterial cell division protein FtsZ and the modulation of its GTPase activity, have not been detailed in published research.

FtsZ is a crucial and attractive target for the development of new antibacterial agents as it is a highly conserved GTPase that is essential for bacterial cell division. Small molecules that inhibit FtsZ can disrupt the formation of the Z-ring, a structure critical for bacterial cytokinesis, leading to bacterial cell death. While some structurally diverse compounds, referred to as Zantrins, have been identified as inhibitors of FtsZ GTPase activity, the interaction of this compound with FtsZ has not been specifically reported.

Antifungal Efficacy

There is currently a lack of specific data on the antifungal efficacy of this compound. While some pyrimidine-based compounds have been identified as having broad-spectrum antifungal activity, including against molds, the specific activity of this compound against fungal pathogens is not documented in available literature. Studies on other pyrimidine derivatives, such as those with a 6-chloro-2,4-diamino pyrimidine core, have shown some fungicidal activity against species like Aspergillus niger and Candida albicans, although the activity was described as low.

Modulation of Other Relevant Biological Pathways (e.g., Neuronal Nitric Oxide Synthase Inhibition)

Information regarding the modulation of other biological pathways by this compound, including the inhibition of neuronal nitric oxide synthase (nNOS), is not available in the current scientific literature.

Selective inhibition of nNOS is a therapeutic strategy for neurodegenerative disorders. Research has been conducted on novel 2,4-disubstituted pyrimidines as potent and selective inhibitors of nNOS. However, these studies have not included this compound. Another pyrimidine derivative, 2,4-diamino-6-hydroxy pyrimidine, has been shown to inhibit nitric oxide radical formation in a different biological context related to NSAID-induced intestinal damage.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine optimized molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT): DFT calculations are employed to predict the three-dimensional arrangement of atoms, bond lengths, and bond angles of 6-(Ethanesulfonyl)pyrimidine-2,4-diamine. These calculations provide a stable, low-energy conformation of the molecule, which is the starting point for further computational analysis. For related diaminopyrimidine sulfonate derivatives, DFT calculations using the B3LYP/6-311G(d,p) level of theory have been shown to provide structural parameters that correspond closely with experimental X-ray crystallography data.

HOMO-LUMO Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In studies of analogous diaminopyrimidine sulfonate compounds, the charge density for the HOMO is often located over the pyrimidine-2,4-diamine ring, while the LUMO density is found on the sulfonate portion or adjacent aromatic systems. This separation of frontier orbitals indicates a potential for intramolecular charge transfer, a property that can be crucial for biological activity and nonlinear optical properties.

Note: The following data is representative of typical values found for analogous pyrimidine (B1678525) sulfonate compounds and is intended for illustrative purposes, as specific DFT data for this compound is not publicly available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 5.0 to 8.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for drug discovery, as it helps identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

For the 2,4-diaminopyrimidine (B92962) scaffold, molecular docking has been extensively used to explore its potential as an inhibitor for various enzymes. For instance, derivatives of 2,4-diaminopyrimidine have been docked into the active sites of targets like p21-activated kinase 4 (PAK4) and DNA. These studies reveal key intermolecular interactions, such as:

Hydrogen Bonds: The amino groups on the pyrimidine ring are excellent hydrogen bond donors, frequently interacting with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the protein's active site.

π-π Stacking: The aromatic pyrimidine ring can engage in stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: Alkyl groups, such as the ethyl group in the ethanesulfonyl moiety, can form favorable hydrophobic contacts within the binding pocket.

In docking studies of similar compounds, the sulfonyl group often acts as a hydrogen bond acceptor, interacting with polar residues in the target protein. The binding energy (or docking score) calculated from these simulations provides an estimate of the ligand's binding affinity, with lower energy values indicating a more stable interaction.

Note: The table below illustrates typical interactions observed for 2,4-diaminopyrimidine derivatives with protein targets and does not represent specific results for this compound.

| Protein Target (Example) | Key Interacting Residues | Types of Interaction | Typical Binding Energy (kcal/mol) |

|---|---|---|---|

| p21-activated kinase 4 (PAK4) | Leu, Val, Ala, Lys, Glu | Hydrogen bonding, Hydrophobic interactions | -7.0 to -9.0 |

| DNA (intercalation) | Guanine, Cytosine bases | Hydrogen bonding, π-π stacking | -6.5 to -8.5 |

| Biotin Carboxylase | Glu, Lys, Leu, His | Hydrogen bonding, Salt bridge, Aromatic interactions | -7.5 to -9.5 |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately.

An MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the this compound within the binding site would be evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand over the simulation time. A stable RMSD plot indicates that the ligand remains securely in its initial docked position. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of the protein's amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use the molecular structure to estimate these properties, allowing for early-stage filtering of compounds with poor drug-like characteristics.

For a molecule like this compound, several key ADME parameters would be predicted:

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. The parameters are molecular weight (< 500 Da), logP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10).

Aqueous Solubility: Predicts how well the compound dissolves in water, which affects its absorption.

Gastrointestinal (GI) Absorption: Estimates the percentage of the drug that is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the molecule can cross the BBB, which is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Computational ADME studies on various 2,4-diaminopyrimidine derivatives have been performed to assess their potential as drug candidates.

Note: The following table contains predicted ADME properties based on general characteristics of the 2,4-diaminopyrimidine scaffold and is for illustrative purposes only.

| ADME Property | Predicted Value/Descriptor | Interpretation |

|---|---|---|

| Molecular Weight | ~216 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 0.5 - 1.5 | Complies with Lipinski's Rule (< 5) |

| H-Bond Donors | 2 (from -NH2 groups) | Complies with Lipinski's Rule (< 5) |

| H-Bond Acceptors | ~4 (N atoms, SO2 oxygens) | Complies with Lipinski's Rule (< 10) |

| GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | Unlikely | The molecule may not readily cross the blood-brain barrier. |

Virtual Screening and Structure-Based Drug Design Strategies for Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a core scaffold like 2,4-diaminopyrimidine, which is present in many known inhibitors, structure-based drug design strategies are employed for lead optimization.

Starting with a hit compound like this compound, medicinal chemists can use computational models to design new analogs with improved potency, selectivity, or ADME properties. For example, if docking studies reveal an unoccupied hydrophobic pocket near the ethylsulfonyl group, analogs with larger alkyl or aryl groups could be designed to fill this pocket and increase binding affinity. This iterative cycle of design, synthesis, and testing, guided by computational feedback, accelerates the development of potent and specific drug candidates.

Hirshfeld Surface Analysis and Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed characterization of close contacts between neighboring molecules.

The Hirshfeld surface is often visualized using a d_norm map, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages for different interaction types.

For related diaminopyrimidine structures, Hirshfeld analysis has shown that the crystal packing is typically dominated by specific interactions:

N···H/H···N contacts: Representing strong N-H···N hydrogen bonds, which are characteristic of the diaminopyrimidine motif.

O···H/H···O contacts: Involving the sulfonyl oxygen atoms, which act as strong hydrogen bond acceptors.

C···H/H···C contacts: Indicating weaker C-H···π interactions.

This analysis provides a deep understanding of how molecules of this compound would pack in a solid state, which is crucial for understanding its physical properties like solubility and stability.

Note: The data presented below is a typical distribution of intermolecular contacts for related diaminopyrimidine derivatives and is for illustrative purposes.

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most frequent, though weaker, van der Waals contacts. |

| N···H / H···N | 15 - 25% | Corresponds to strong N-H···N hydrogen bonds between pyrimidine rings and amino groups. |

| O···H / H···O | 10 - 20% | Indicates hydrogen bonds involving the sulfonyl oxygen atoms. |

| C···H / H···C | 5 - 15% | Represents weaker C-H···π or other van der Waals interactions. |

| S···H / H···S | < 5% | Minor contributions from contacts involving the sulfur atom. |

Future Perspectives and Emerging Research Directions

Rational Design of Novel Pyrimidine-Based Scaffolds for Enhanced Potency and Selectivity

The rational design of new drug candidates hinges on a deep understanding of the structure-activity relationships (SAR) that govern the interaction between a molecule and its biological target. nih.gov For pyrimidine-based scaffolds, the versatility of the pyrimidine (B1678525) ring, which allows for structural modifications at the 2, 4, 5, and 6 positions, provides a rich platform for medicinal chemists. mdpi.com Future efforts will focus on synthetically modifying the 6-(Ethanesulfonyl)pyrimidine-2,4-diamine core to optimize its pharmacological profile.

Key strategies for enhancing potency and selectivity include:

Modification of the Sulfonyl Group: The ethanesulfonyl group at the 6-position is a key feature. Future designs may explore replacing the ethyl group with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the target's binding pocket.

Substitution on the Diamino Groups: The amino groups at the 2 and 4 positions are crucial for forming hydrogen bonds with target proteins. mdpi.com Introducing various substituents on these amines can modulate binding affinity and selectivity. For instance, creating libraries of 2,4-di(arylamino)pyrimidine cores has been a key strategy for developing inhibitors of mutant EGFR kinases. mdpi.com

Derivatization at the 5-Position: The 5-position of the pyrimidine ring offers another avenue for modification. Adding small alkyl groups (like methyl or ethyl) or larger aromatic rings at this position can significantly influence the compound's activity and selectivity, as demonstrated in pyrrolo[2,3-d]pyrimidine analogs. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, clarifying how specific structural changes impact biological activity. nih.govrsc.org For example, research on related 2,4-diaminopyrimidine (B92962) derivatives has shown that introducing specific scaffolds can lead to potent antitumor activities. rsc.org A summary of SAR insights for related pyrimidine scaffolds is presented below.

| Scaffold Modification | Observed Impact on Activity | Potential Target Class | Reference(s) |

| Introduction of triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one | Potent antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines. | Kinases | rsc.org |

| Homologation of C5-methyl to C5-ethyl in pyrrolo[2,3-d]pyrimidines | Increased cytotoxicity against CCRF-CEM tumor cells. | Dihydrofolate Reductase (DHFR) | nih.gov |

| Variation of aryl groups at 4 and 6 positions | Crucial for antiproliferative efficacy, with 4-OMe-benzyl substitution showing enhanced activity. | EGFR/VEGFR-2 | frontiersin.org |

| Introduction of a carboxamide moiety in macrocyclic 2,4-diaminopyrimidines | Enhanced enzyme inhibitory potency and kinome selectivity. | HPK1 | researchgate.net |

These principles guide the design of novel this compound analogs with improved therapeutic potential.

Exploration of New Biological Targets and Mechanisms of Action for this compound Analogs

While pyrimidine derivatives are well-known as kinase inhibitors, the versatility of this scaffold allows for interaction with a wide range of biological targets. nih.govingentaconnect.com A significant future direction is the exploration of novel targets and mechanisms of action for analogs of this compound.

Recent research has uncovered new targets for similar pyrimidine-based compounds:

GTSE1 (G2 and S-phase expressed 1): A series of pyrimidine-2,4-diamine analogues were found to exhibit anticancer activity by suppressing the transcription and expression of GTSE1, leading to cell cycle arrest and senescence. nih.gov

Dual-Target Inhibitors: There is a growing interest in developing compounds that can modulate multiple targets simultaneously, which can be advantageous in complex diseases like cancer. Pyrimidine scaffolds have been successfully used to create dual inhibitors, such as those targeting PI3K/mTOR and BRD4/PLK1. acs.orgmdpi.com

Cholinesterases (ChEIs): Pyrimidine diamine derivatives have been investigated as potential multifunctional compounds for Alzheimer's disease by acting as cholinesterase inhibitors with additional chelating and antioxidant properties. acs.org

Dihydrofolate Reductase (DHFR): The 2,4-diaminopyrimidine core is a classic feature of DHFR inhibitors, which are used as antitumor and antimicrobial agents. nih.govnih.gov

The table below outlines potential new avenues for investigation for analogs of this compound.

| Potential Target/Mechanism | Rationale | Therapeutic Area | Reference(s) |

| GTSE1 Inhibition | Pyrimidine-2,4-diamine core has shown efficacy in targeting GTSE1 in colorectal and non-small cell lung cancer. | Oncology | nih.gov |

| Dual Kinase Inhibition (e.g., PI3K/mTOR) | Pyridopyrimidine scaffolds have demonstrated potent dual inhibitory activity. | Oncology | acs.org |

| Bromodomain and Polo-Like Kinase Inhibition | Aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1. | Oncology | mdpi.com |

| Renin Inhibition | A 6-ethyl-2,4-diaminopyrimidine ring system was identified as a non-peptidic renin inhibitor. | Hypertension | nih.gov |

| Dihydrofolate Reductase (DHFR) Inhibition | The 2,4-diaminopyrimidine structure is a well-established pharmacophore for DHFR inhibitors. | Oncology, Infectious Diseases | nih.govresearchgate.net |

Systematic screening of diversified libraries of this compound analogs against panels of different enzymes and receptors will be crucial for identifying these new biological activities.

Development of Advanced Synthetic Methodologies for Diversification

The exploration of novel scaffolds and biological targets is contingent upon the ability to synthesize a wide variety of chemical structures. The development of advanced and efficient synthetic methodologies is therefore a cornerstone of future research. For the this compound core, a key focus will be on versatile reactions that allow for the rapid generation of compound libraries.

Modern synthetic strategies applicable to pyrimidine derivatives include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki reaction are powerful tools for introducing aryl or heteroaryl groups at specific positions on the pyrimidine ring, which is often a key step after initial chlorination or iodination of the core structure. acs.orgnih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): This remains a fundamental method for modifying chloropyrimidine intermediates. Stepwise SNAr reactions at the 2, 4, and 6 positions allow for the controlled introduction of various amine, alcohol, and thiol substituents. mdpi.comnih.gov

Multi-Component Reactions (MCRs): One-pot MCRs provide an efficient pathway to complex pyrimidine derivatives from simple starting materials, reducing the number of synthetic steps and purification processes. nih.gov

Chemoselective Reactions: Developing reactions that selectively target one position on a multi-functionalized pyrimidine ring is crucial. For example, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that reaction conditions can be tuned to selectively displace either the chloride or the sulfone group. researchgate.net

The following table summarizes key synthetic strategies for the diversification of the pyrimidine scaffold.

| Synthetic Strategy | Description | Application Example | Reference(s) |

| Suzuki Coupling | Pd-catalyzed reaction to form C-C bonds, typically attaching aryl groups to a halogenated pyrimidine core. | Synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines. | nih.govmdpi.com |

| Stepwise SNAr | Sequential displacement of halides (e.g., chlorine) on the pyrimidine ring with various nucleophiles. | Synthesis of 2,4-diamino-5-chloropyrimidines from 2,4,5-trichloropyrimidine. | nih.gov |

| Michael Addition/Cyclocondensation | Formation of the pyrimidine ring by reacting chalcones with thiourea (B124793) under basic conditions. | Facile synthesis of 4,6-diaryl pyrimidines. | frontiersin.org |

| Iodination/Functionalization | Introduction of an iodine atom (e.g., with N-iodosuccinimide) to activate a position for subsequent coupling reactions. | Synthesis of 2,4-diamino-5-iodo-6-substituted pyrimidines as precursors for Suzuki reactions. | mdpi.com |

These advanced methods will enable the creation of large and diverse libraries of this compound analogs for high-throughput screening and biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel ideas, thereby accelerating the development of new therapeutics based on the this compound scaffold. astrazeneca.comcrimsonpublishers.com

Key applications of AI and ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of novel pyrimidine analogs based on their chemical structures. mdpi.com This helps prioritize which compounds to synthesize and test, saving time and resources. ML models can also predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identifying potentially problematic candidates early in the process. mdpi.com

Virtual Screening and Target Identification: ML algorithms can rapidly screen massive virtual libraries of compounds against biological targets to identify potential hits. nih.gov Furthermore, AI can analyze biological data to prioritize and validate new drug targets for pyrimidine-based inhibitors. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.gov These models can be trained on known active pyrimidine derivatives to generate novel structures based on the this compound framework that are optimized for desired properties like high potency and selectivity.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic pathways for complex molecules, which can help chemists efficiently plan the synthesis of novel, computationally designed analogs.

The table below highlights how AI/ML can be applied to the discovery pipeline for pyrimidine-based drugs.

| AI/ML Application | Description | Potential Impact | Reference(s) |

| Graph Neural Networks | Predicts molecular properties (activity, toxicity, etc.) from the graph structure of a molecule. | More accurate prediction of the suitability of novel analogs as drug candidates. | astrazeneca.com |

| Active Learning | Iteratively selects the most informative compounds for experimental testing, focusing on areas of chemical space with the highest potential. | Reduces the need for exhaustive screening of large compound libraries. | mdpi.com |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures optimized for specific biological activity and desired pharmacological profiles. | Accelerates the design of potent and selective inhibitors. | nih.gov |

| QSAR Modeling | Uses ML algorithms (e.g., SVR, Random Forest) to build robust models that correlate chemical structure with biological activity. | Provides insights for designing more potent analogs and reliably predicting their activity. | mdpi.com |

By combining traditional medicinal chemistry with these powerful computational approaches, the discovery of the next generation of drugs derived from this compound can be significantly streamlined and enhanced.

Q & A

Q. What are the common synthetic routes for 6-(ethanesulfonyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation of pyrimidine precursors. For example, analogs like 6-chloro-N²,N²-dimethylpyrimidine-2,4-diamine are synthesized via alkylation of 2,4-diaminopyrimidine intermediates under alkaline conditions . Key parameters include solvent choice (e.g., DMF for polar aprotic environments), temperature control (60–80°C), and stoichiometric ratios of sulfonylation agents (e.g., ethanesulfonyl chloride). Purification often employs column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Key peaks include N-H stretches (3200–3400 cm⁻¹), S=O stretches (~1136–1194 cm⁻¹), and pyrimidine ring vibrations (~810–1443 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.1 ppm for pyrimidine) and ethanesulfonyl methyl/methylene groups (δ 1.3–3.5 ppm). ¹³C NMR confirms sulfonyl carbon (~55–60 ppm) and pyrimidine carbons (~150–160 ppm) .

- HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formula (e.g., C₆H₁₀N₄O₂S) with <2 ppm error .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine core influence enzyme inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the ethanesulfonyl group enhances solubility and target binding compared to smaller substituents (e.g., methyl). For example, pyrrolo[2,3-d]pyrimidines with 4-fluorophenyl groups showed 10-fold higher inhibition of pteridine reductase 1 (IC₅₀ = 0.8 µM) than unsubstituted analogs . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites, guiding rational design .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors) or impurity profiles. For instance, 6-chloropyrimidine-2,4-diamine derivatives showed variable kinase inhibition due to trace dimethyl sulfoxide (DMSO) in assays, which alters protein conformation . Mitigation strategies include:

- Purity Validation : HPLC (>95% purity) and elemental analysis .

- Standardized Assays : Use of ATP concentration-matched controls in kinase assays .

- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 6-ethyl-5-phenylpyrimidine-2,4-diamine ).

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition : The ethanesulfonyl group participates in hydrogen bonding with conserved residues (e.g., Asp 161 in pteridine reductase 1) .

- Cellular Uptake : LogP values (~1.5–2.0) and polar surface area (~90 Ų) predict moderate blood-brain barrier permeability .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify major metabolites, such as sulfone derivatives via CYP3A4 oxidation .

Experimental Design and Data Analysis

Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?

- Methodological Answer :

- Library Design : Use combinatorial chemistry to vary substituents at positions 5 and 6 (e.g., aryl, alkyl, heterocyclic groups) .

- Assay Format : Fluorescence polarization (FP) for kinase targets or resazurin-based viability assays for cytotoxicity screening .

- Data Normalization : Z-score analysis to prioritize hits with >3σ activity .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.